

An In-depth Technical Guide to the Physical and Chemical Properties of Neutramycin

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Compound of Interest

Compound Name: *Neutramycin*

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Abstract

Neutramycin, a 16-membered macrolide antibiotic, exhibits a range of notable physical and chemical properties that are crucial for its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of these characteristics, including its structural formula, molecular weight, and other key physicochemical parameters. Detailed experimental protocols for the characterization of macrolide antibiotics are presented, alongside a summary of spectral data. Furthermore, this guide elucidates the mechanism of action of **Neutramycin** as a protein synthesis inhibitor, offering insights for researchers in drug discovery and development.

Introduction

Neutramycin is a macrolide antibiotic produced by *Streptomyces* species. Structurally, it is identified as 6-demethylchalcomycin, indicating a close relationship with the better-known macrolide, Chalcomycin[1]. Like other macrolides, **Neutramycin**'s biological activity stems from its ability to inhibit bacterial protein synthesis[2][3]. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, formulation, and the development of new derivatives with improved therapeutic profiles.

Physicochemical Properties

The physicochemical properties of **Neutramycin** are summarized in the table below. Given the limited availability of specific experimental data for **Neutramycin**, data for its close structural analog, Chalcomycin, is also included for comparative purposes.

Property	Value (Neutramycin)	Value (Chalcomycin)	Reference
Molecular Formula	C ₃₄ H ₅₄ O ₁₄	C ₃₅ H ₅₆ O ₁₄	[1]
Molecular Weight	686.8 g/mol	700.8 g/mol	[1]
IUPAC Name	(1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione	(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione	
CAS Number	1404-08-6	20283-48-1	
Appearance	Solid powder	White solid	
Solubility	Information not available. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF.	Soluble in methanol, ethanol, DMSO, and DMF.	
UV Absorption Maximum (λ _{max})	Information not available	282 nm (in methanol)	

Spectral Data

The structural elucidation of **Neutramycin** and related macrolides relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are pivotal in determining the complex structure of macrolides. While specific spectral data for **Neutramycin** is not readily available in the public domain, the data for Chalomycin provides a valuable reference.

Nucleus	Key Chemical Shifts (δ) for Chalomycin
^1H NMR	Signals corresponding to the macrolide ring protons, sugar moieties, and methyl groups are observed across the spectrum.
^{13}C NMR	Resonances for carbonyl carbons, olefinic carbons, carbons of the sugar units, and the aliphatic carbons of the macrolide ring are identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a macrolide like **Neutramycin** would typically show absorption bands corresponding to:

- O-H stretching: around $3400\text{-}3500\text{ cm}^{-1}$
- C-H stretching: around $2900\text{-}3000\text{ cm}^{-1}$
- C=O stretching (lactone): around $1720\text{-}1740\text{ cm}^{-1}$
- C=C stretching: around 1650 cm^{-1}
- C-O stretching: around $1000\text{-}1300\text{ cm}^{-1}$

Ultraviolet-Visible (UV-Vis) Spectroscopy

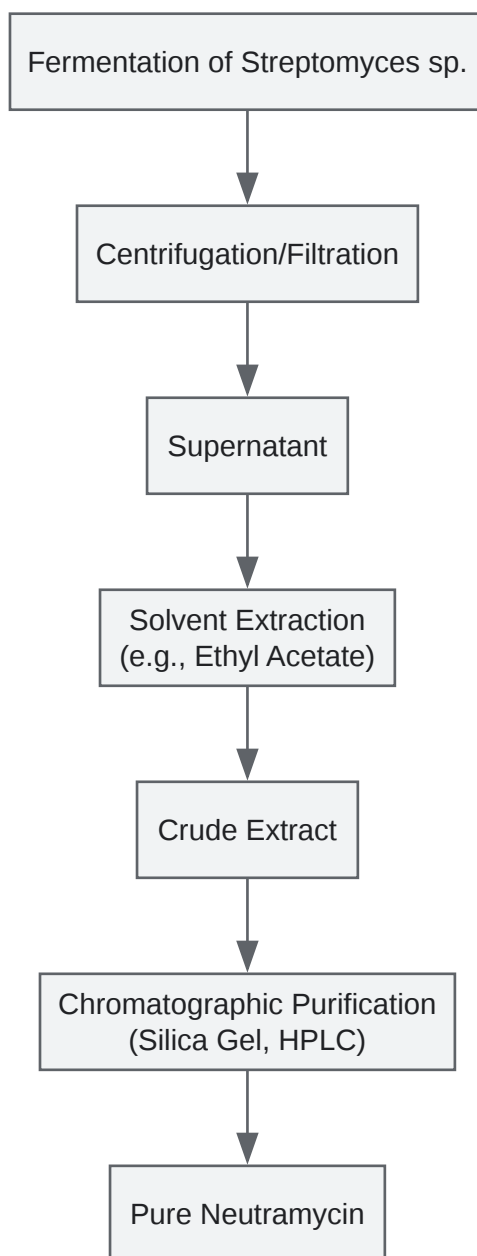
The UV-Vis spectrum of macrolides is characterized by absorption bands arising from electronic transitions within the molecule's chromophores. For Chalconycin, a UV absorption maximum is observed at 282 nm, which is attributed to the conjugated diene system within the macrolide ring.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and characterization of macrolide antibiotics like **Neutramycin**.

Isolation and Purification

A typical workflow for the isolation and purification of a macrolide antibiotic from a fermentation broth is depicted below.



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Figure 1: General workflow for the isolation and purification of **Neutramycin**.

Protocol:

- Fermentation: The *Streptomyces* strain is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

- **Extraction:** The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate or chloroform.
- **Purification:** The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of the purified macrolide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and to determine the complete structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the crystal.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with known functional group frequencies.

UV-Visible (UV-Vis) Spectroscopy

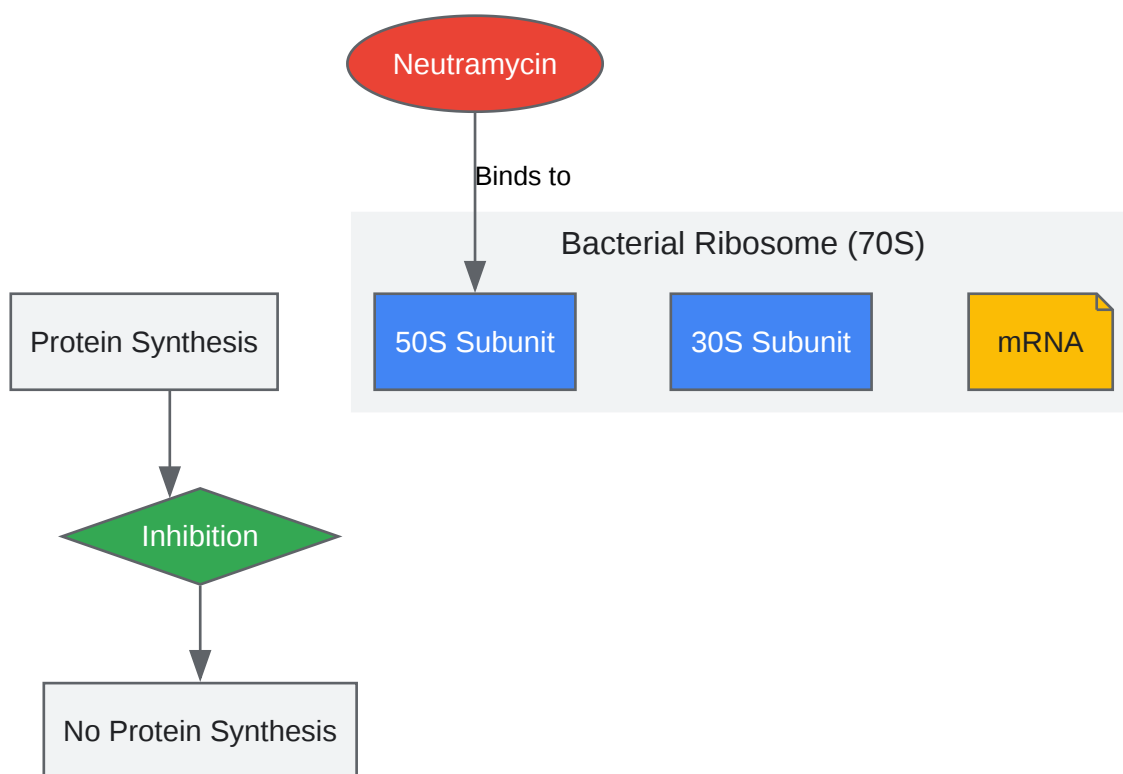
Objective: To determine the wavelength of maximum absorption.

Methodology:

- **Sample Preparation:** A dilute solution of the antibiotic is prepared in a suitable solvent (e.g., methanol or ethanol).
- **Data Acquisition:** The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a range of 200-400 nm.
- **Data Analysis:** The wavelength(s) of maximum absorbance (λ_{max}) are identified from the spectrum.

Mechanism of Action

Neutramycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, leading to the blockage of the growing polypeptide chain and ultimately, the cessation of protein synthesis.



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Figure 2: Mechanism of action of **Neutramycin**.

Conclusion

Neutramycin is a macrolide antibiotic with a complex chemical structure and a mechanism of action that targets bacterial protein synthesis. This guide has provided a summary of its known physical and chemical properties, drawing on data from its close analog, Chalcomycin, where necessary. The detailed experimental protocols and the elucidation of its mechanism of action offer a valuable resource for researchers in the field of antibiotic drug discovery and development. Further research to obtain more specific quantitative data for **Neutramycin** will be beneficial for its future therapeutic applications.

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